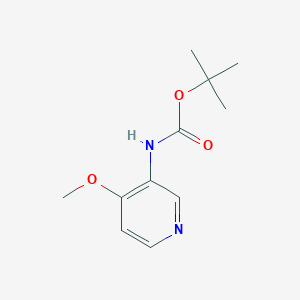

tert-Butyl (4-methoxypyridin-3-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(4-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZYVPMAEQVMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Boc Protection via Di-tert-Butyl Dicarbonate (Boc₂O)

The most widely adopted method employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-group donor. In this approach, 4-methoxypyridin-3-amine is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. A base, typically sodium hydroxide or 4-dimethylaminopyridine (DMAP), is added to deprotonate the amine, facilitating nucleophilic attack on Boc₂O. The reaction proceeds at room temperature or under mild heating (40°C), achieving yields exceeding 85%. For instance, a protocol using THF and sodium bicarbonate at 25°C for 12 hours reported a 92% isolated yield after column chromatography.

Alternative Route Using tert-Butyl Chloroformate (Boc-Cl)

An alternative method utilizes tert-butyl chloroformate (Boc-Cl), which reacts with 4-methoxypyridin-3-amine in dichloromethane (DCM) or ethyl acetate. Triethylamine (TEA) is commonly employed as a base to neutralize the generated HCl. This route is advantageous for its faster reaction kinetics (completed within 2–4 hours) but requires stringent moisture control due to Boc-Cl’s sensitivity to hydrolysis. Industrial-scale adaptations often favor this method for its compatibility with continuous flow systems.

Optimization Studies and Reaction Parameters

Key variables influencing yield and purity include solvent selection, base strength, and stoichiometry.

Solvent Effects

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | NaHCO₃ | 25 | 92 |

| Acetonitrile | DMAP | 40 | 88 |

| DCM | TEA | 0–25 | 85 |

| Water/THF | NaOH | 25 | 90 |

Polar aprotic solvents like THF enhance Boc₂O solubility, while biphasic systems (e.g., water/THF) simplify product isolation.

Stoichiometric Considerations

A molar ratio of 1:1.2 (amine:Boc₂O) is optimal to ensure complete conversion without excess reagent complicating purification. Substoichiometric base (1–1.5 equivalents) minimizes side reactions, such as N-alkylation or solvent decomposition.

Analytical Characterization and Quality Control

Rigorous characterization ensures compliance with pharmaceutical standards:

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 1.45 (s, 9H, Boc CH₃), δ 3.85 (s, 3H, OCH₃), and δ 8.15–7.90 (m, 3H, pyridine-H).

-

HPLC Purity : Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) confirms >99% purity with a retention time of 6.2 minutes.

-

Mass Spectrometry : ESI-MS m/z 239.1 [M+H]⁺ aligns with the molecular formula C₁₁H₁₈N₂O₃.

Comparative Analysis of Methodologies

| Parameter | Boc₂O Method | Boc-Cl Method |

|---|---|---|

| Reaction Time | 8–12 h | 2–4 h |

| Yield | 88–92% | 82–85% |

| Scalability | Excellent | Moderate |

| Environmental Impact | Low (green solvents) | High (halogenated solvents) |

The Boc₂O method is preferred for high-yield, large-scale production, whereas Boc-Cl offers faster turnaround for small batches .

Análisis De Reacciones Químicas

tert-Butyl (4-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups on the pyridine ring.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form new carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of tert-Butyl (4-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This compound can also interact with receptors on cell membranes, modulating signal transduction pathways . The methoxy group and pyridine ring contribute to its binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly influence reactivity, solubility, and biological interactions. Below is a comparative analysis of analogs with varying substituents:

Key Observations :

- Electron-Donating Groups (e.g., OCH₃) : The 4-methoxy group in the parent compound stabilizes the pyridine ring via resonance, while the 2-methoxy analog () exhibits reduced steric hindrance, enhancing solubility .

- Electron-Withdrawing Groups (e.g., I, Cl) : Iodo and chloro substituents () increase electrophilicity, making these analogs reactive in Suzuki-Miyaura couplings .

- Hydroxy and Hydroxyimino Groups: Derivatives with hydroxyl or hydroxyimino substituents () show enhanced hydrogen-bonding capacity, influencing bioavailability and target binding .

Functional Group Modifications

Carbamate vs. Amide Derivatives

- Carbamates : The Boc group in tert-Butyl (4-methoxypyridin-3-yl)carbamate provides hydrolytic stability under basic conditions, unlike amide derivatives like N-(4-methoxypyridin-2-yl)pivalamide (), which are more susceptible to enzymatic cleavage .

Heterocyclic Hybrids

Compounds like tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate () incorporate furan rings, which introduce π-π stacking interactions and alter metabolic pathways compared to pure pyridine derivatives .

Pharmacological Relevance

- Thiazole-Containing Analogs : Derivatives such as tert-Butyl ((S)-1-(5-(4-methoxyphenyl)thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate () demonstrate enhanced protease inhibition due to thiazole’s electron-deficient nature, contrasting with the parent compound’s kinase-targeting profile .

- Pyrrolidinone Derivatives: Compounds like tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride () exhibit conformational rigidity, improving target selectivity in neurological applications .

Actividad Biológica

Introduction

tert-Butyl (4-methoxypyridin-3-yl)carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The biological activity of tert-butyl (4-methoxypyridin-3-yl)carbamate is attributed to its interaction with specific molecular targets, primarily through the following mechanisms:

- Enzyme Inhibition : The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This property is crucial for developing enzyme inhibitors that can modulate biochemical pathways.

- Receptor Interaction : The compound can interact with receptors on cell membranes, influencing signal transduction pathways that are vital for cellular responses.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : A study demonstrated that tert-butyl (4-methoxypyridin-3-yl)carbamate could significantly reduce amyloid-beta aggregation in cultured astrocytes, showing an inhibition rate of up to 85% at a concentration of 100 µM .

- In Vivo Studies : In animal models treated with scopolamine to induce memory impairment, the administration of this compound showed a reduction in Aβ plaque formation compared to untreated controls, although it was less effective than established treatments like galantamine .

- Mechanistic Insights : The compound's ability to inhibit β-secretase was quantified with an IC50 value of approximately 15.4 nM, indicating potent activity against this enzyme involved in amyloid precursor protein processing .

Q & A

Q. What are the standard synthetic routes for tert-Butyl (4-methoxypyridin-3-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves carbamate protection of a 4-methoxypyridin-3-amine precursor using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A common method includes:

- Stepwise Boc protection : Reacting the amine with Boc₂O in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine (TEA) at 0–25°C for 4–12 hours .

- Work-up : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.

Optimization : Adjusting equivalents of Boc₂O (1.1–1.5 eq) and reaction time can minimize side products. Monitoring by TLC or HPLC ensures reaction completion.

Q. What analytical techniques are essential for characterizing this compound, and how are they validated?

Key methods include:

- ¹H/¹³C NMR : Confirms Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and pyridine/methoxy proton environments .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₆N₂O₃: theoretical 225.1234, observed 225.1235) .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm.

Validation : Cross-referencing with published spectra (e.g., CAS registry data) and spiking experiments ensure accuracy .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group.

- Handling : Use dry solvents and gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to strong acids/bases, which cleave the carbamate .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structures?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides unambiguous structural confirmation. For example:

- ORTEP diagrams (e.g., from ORTEP-III) visualize bond angles/planarity, distinguishing regioisomers or confirming methoxy group orientation .

- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts. Refinement with SHELXL validates hydrogen bonding networks (e.g., N–H···O interactions) .

Q. What mechanistic insights explain variable yields in coupling reactions involving this compound?

- Solvent effects : Polar aprotic solvents (DMF, DCM) stabilize intermediates in SNAr reactions, while protic solvents (MeOH) may deactivate electrophilic pyridine centers.

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires rigorous anhydrous conditions. Trace oxygen or moisture degrades catalysts, reducing yields .

Troubleshooting : Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. Optimizing ligand-to-metal ratios (e.g., 1:1 Pd/dppf) improves efficiency .

Q. How do electronic effects of the 4-methoxy group influence reactivity in derivatization?

- Electron-donating methoxy : Activates the pyridine ring for electrophilic substitution at C-2/C-6 positions.

- Steric hindrance : The tert-butyl carbamate group directs regioselectivity. For example, nitration under mild conditions (HNO₃/AcOH) favors C-2 substitution, confirmed by NOESY NMR .

Data Contradiction and Validation

Q. How can researchers address inconsistencies in reported solubility data?

Q. Why do NMR spectra occasionally show unexpected splitting patterns?

- Dynamic effects : Rotameric equilibria of the tert-butyl group cause signal broadening. Cooling the sample to –40°C simplifies splitting .

- Impurity analysis : HSQC and COSY NMR differentiate splitting due to coupling vs. contaminants .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Boc₂O Equivalents | 1.2–1.5 eq | Maximizes conversion |

| Reaction Temperature | 0–25°C | Minimizes decomposition |

| Purification Solvent | Hexane/EtOAc (3:1→1:1) | Isolates product ≥95% pure |

Q. Table 2. Analytical Benchmarks

| Technique | Critical Data Points | Validation Criteria |

|---|---|---|

| ¹H NMR | δ 1.4 (s, 9H, Boc), δ 3.9 (s, 3H, OCH₃) | Matches reference |

| HRMS | [M+H]⁺ = 225.1234 | Δ < 2 ppm error |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.